molecular formula C7H8N4 B12064600 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile CAS No. 1184918-13-5

5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12064600
CAS No.: 1184918-13-5
M. Wt: 148.17 g/mol
InChI Key: FFRVJMPRRCRKNL-UHFFFAOYSA-N
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Description

5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile is an organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile can be achieved through a multi-component reaction involving cyclocondensation. A common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst. For example, alumina-silica-supported manganese dioxide can be used as a recyclable catalyst in water at room temperature . Another method involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst for oxidative aromatization .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable multi-component reactions that are environmentally benign. The use of green solvents and heterogeneous catalysts is preferred to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Catalysts like manganese dioxide or 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of aromatic pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for the development of new pharmaceuticals and functional materials.

Properties

IUPAC Name

5-amino-1-cyclopropylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-5-4-10-11(7(5)9)6-1-2-6/h4,6H,1-2,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRVJMPRRCRKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654923
Record name 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184918-13-5
Record name 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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